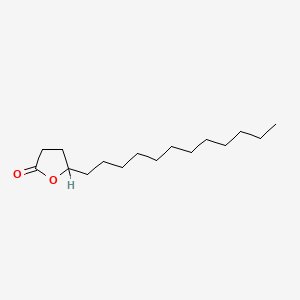

2(3H)-Furanone, 5-dodecyldihydro-

Beschreibung

Significance of Furanone Derivatives in Chemical Research

Furanone derivatives are of immense interest in chemical research due to their diverse biological activities and their utility as versatile synthetic intermediates. mdpi.com They are investigated for a wide range of applications, including their potential as antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comnih.gov The furanone scaffold is a key pharmacophore in many natural and synthetic compounds, driving research into the synthesis of novel derivatives with enhanced or specific biological activities. mdpi.comnih.gov Furthermore, their chemical reactivity allows for the transformation into other complex molecules, making them valuable building blocks in organic synthesis. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-dodecyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIFJCOBFTWCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862390 | |

| Record name | 5-Dodecyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Dodecyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

348.00 to 349.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Dodecyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | 5-Dodecyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

730-46-1 | |

| Record name | γ-Palmitolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 5-dodecyldihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .gamma.-Palmitolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Dodecyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Dodecyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 °C | |

| Record name | 5-Dodecyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Characterization and Elucidation Methodologies for 2 3h Furanone, 5 Dodecyldihydro

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods provide profound insights into the molecular framework of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While specific NMR data for 2(3H)-Furanone, 5-dodecyldihydro- is not extensively detailed in publicly available literature, the expected spectral characteristics can be inferred from the analysis of similar γ-lactone structures. chemicalbook.comchemicalbook.comchemeo.com

For ¹H NMR, the protons on the furanone ring would exhibit characteristic chemical shifts. The proton at the C5 position, being adjacent to both the ring oxygen and the dodecyl chain, would likely appear as a multiplet. The protons on the C3 and C4 carbons of the lactone ring would also show distinct multiplets, with their chemical shifts and coupling patterns providing information about their spatial relationships. The long dodecyl chain would present a series of overlapping signals in the upfield region of the spectrum, with the terminal methyl group appearing as a distinct triplet.

In ¹³C NMR, the carbonyl carbon (C2) of the lactone ring would be the most downfield signal due to its deshielded environment. The C5 carbon, bonded to the ring oxygen, would also have a characteristic downfield shift. The carbons of the dodecyl chain would produce a series of signals in the aliphatic region of the spectrum.

A hypothetical representation of the expected NMR data is presented below:

| Assignment | ¹H NMR (Predicted Chemical Shift, ppm) | ¹³C NMR (Predicted Chemical Shift, ppm) |

| Carbonyl Carbon (C=O) | - | ~177 |

| Ring Carbon (C-O) | Multiplet | ~80 |

| Ring Carbons (CH₂) | Multiplets | ~20-35 |

| Dodecyl Chain (CH₂) | Overlapping Multiplets | ~22-32 |

| Terminal Methyl (CH₃) | Triplet | ~14 |

This table is a generalized prediction based on known chemical shifts for similar functional groups and structures.

Mass Spectrometry (MS), including Electron Ionization (EI) MS and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. nist.gov For 2(3H)-Furanone, 5-dodecyldihydro-, which has a molecular formula of C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol , the mass spectrum provides critical confirmation of its identity. nist.gov

Under Electron Ionization (EI), the molecule is fragmented in a reproducible manner, creating a unique fingerprint. The NIST WebBook provides mass spectral data for this compound, which is instrumental for its identification. nist.gov When coupled with Gas Chromatography (GC-MS), individual components of a mixture can be separated and then analyzed by mass spectrometry, a technique frequently used to identify 2(3H)-Furanone, 5-dodecyldihydro- in various matrices. researchgate.net GC-MS analysis of plant extracts and other complex samples has successfully identified this lactone by comparing its mass spectrum and retention time with library data. botanyjournals.comijpsr.comwjpls.org

Key characteristics in the EI mass spectrum would include the molecular ion peak (M⁺) at m/z 254, confirming the molecular weight. Common fragmentation patterns for γ-lactones involve the loss of the alkyl side chain and rearrangements of the lactone ring, leading to characteristic fragment ions.

Advanced Chromatographic Separation Techniques

Chromatography is indispensable for isolating and purifying compounds from complex mixtures, a crucial step before spectroscopic analysis.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation and analysis of volatile and semi-volatile compounds like 2(3H)-Furanone, 5-dodecyldihydro-. nist.gov The compound's retention time on a specific GC column under defined conditions is a key identifying parameter. The NIST Chemistry WebBook lists gas chromatography data for this compound, highlighting its amenability to this technique. nist.gov The choice of the stationary phase in the GC column is critical for achieving good separation from other components in a mixture.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power compared to conventional one-dimensional GC. wikipedia.orgdlr.de This technique employs two columns with different stationary phases, providing a much more detailed separation of the sample components. wikipedia.org The effluent from the first column is sequentially trapped and then rapidly injected onto the second, shorter column. wikipedia.org This results in a two-dimensional chromatogram with significantly increased peak capacity, which is particularly useful for analyzing complex samples like petroleum products or environmental extracts where numerous compounds may be present. dlr.deconcawe.euresearchgate.net While specific applications of GC×GC for the analysis of 2(3H)-Furanone, 5-dodecyldihydro- are not widely documented, the technique's power in resolving complex mixtures makes it a valuable tool for its detection and quantification in challenging matrices. researchgate.net

Role of Chemical Derivatization in Chromatographic Analysis of Complex Mixtures

Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its chromatographic properties or detection sensitivity. youtube.comyoutube.comyoutube.com For compounds that are not sufficiently volatile or stable for GC analysis, derivatization can make them more amenable to this technique. youtube.comyoutube.com Common derivatization methods include silylation and esterification, which can increase volatility and thermal stability. youtube.com While 2(3H)-Furanone, 5-dodecyldihydro- is generally suitable for direct GC analysis, derivatization could be employed in complex matrices to enhance its separation from interfering compounds or to improve its detection limits when present at trace levels. researchgate.netyoutube.com The process involves reacting the analyte with a derivatizing agent to form a derivative with more favorable properties for GC analysis. youtube.com

Synthesis and Chemical Transformations of 2 3h Furanone, 5 Dodecyldihydro

Synthetic Methodologies and Pathways

The synthesis of 2(3H)-Furanone, 5-dodecyldihydro-, also known as γ-hexadecalactone, primarily relies on the formation of the characteristic five-membered lactone ring from linear precursors. Various strategies have been developed to achieve this transformation efficiently.

Precursor Cyclization Reactions

The most common and direct method for synthesizing 5-dodecyldihydro-2(3H)-furanone is through the intramolecular cyclization of a suitable 4-hydroxy carboxylic acid precursor, specifically 4-hydroxyhexadecanoic acid. nist.gov This reaction is an intramolecular esterification where the hydroxyl group at the C4 position attacks the carboxylic acid group at the C1 position, leading to the formation of the stable five-membered γ-lactone ring and the elimination of a water molecule.

The cyclization is typically facilitated under acidic or basic conditions. Acid catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

Optimization of Reaction Conditions (e.g., catalysts, solvents, temperature)

The efficiency and yield of the synthesis of γ-lactones like 5-dodecyldihydro-2(3H)-furanone are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, and temperature.

Catalysts: Acid catalysts are frequently employed to promote the cyclization of hydroxy acids. Common examples include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. In the synthesis of related furanone structures, such as dihydrobenzofuran neolignans, various silver(I) reagents have been tested as oxidant agents, with silver(I) oxide proving to be highly efficient. scielo.br For the synthesis of other substituted furanones, palladium has been used as an effective catalyst in cross-coupling reactions. researchgate.net

Solvents: The choice of solvent can influence reaction rates and selectivity. For the synthesis of related dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane (B109758) and benzene. scielo.br

Temperature and Reaction Time: Temperature plays a crucial role in reaction kinetics. In the silver(I)-promoted synthesis of dihydrobenzofuran neolignans, it was found that under optimized conditions, the reaction time could be significantly reduced from 20 hours to 4 hours without a major impact on conversion and selectivity. scielo.br For the synthesis of isotopically labeled dihydro-2(3H)furanones using a ruthenium catalyst, a temperature of 180°C was utilized. nih.gov

The table below summarizes the optimization of conditions for a related furanone synthesis. scielo.br

| Parameter | Variation | Outcome on Synthesis of Dihydrobenzofuran Neolignans |

| Oxidant Agent | Silver(I) Reagents (e.g., Ag2O, AgCO2CF3) | Silver(I) oxide (0.5 equiv.) was found to be the most efficient. scielo.br |

| Solvent | Acetonitrile, Dichloromethane, Benzene | Acetonitrile provided the best balance of conversion and selectivity. scielo.br |

| Reaction Time | 4 hours vs. 20 hours | Reduction to 4 hours did not significantly decrease conversion and selectivity under optimized conditions. scielo.br |

Reported Synthesis Routes

While specific industrial-scale synthesis routes for 5-dodecyldihydro-2(3H)-furanone are often proprietary, several general and lab-scale methods have been reported for furanone synthesis. One established route involves the intramolecular esterification of 4-hydroxyhexadecanoic acid.

Another general synthetic procedure has been developed for creating isotopomeric dihydro-2(3H)furanones (γ-butyrolactones). nih.gov This method involves the reaction of saturated or unsaturated C4 diacids in the presence of a specific ruthenium catalyst (Ru4H4(CO)8(PBu3)4) under high pressure and temperature (180 bar of deuterium (B1214612) at 180°C), yielding the labeled furanones in quantitative amounts. nih.gov

For substituted 2(5H)-furanones, a method involving the palladium-catalyzed cross-coupling reaction between 4-tosyl-2(5H)-furanone and various boronic acids has been reported. researchgate.net

Derivatization Strategies for Targeted Chemical Modification

The 2(3H)-Furanone, 5-dodecyldihydro- molecule can undergo various chemical transformations to create derivatives with modified properties. These derivatization strategies typically target the lactone functional group.

Oxidation: The furanone ring can be oxidized, which can lead to the opening of the lactone. Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). This can result in the formation of corresponding ketones or carboxylic acids.

Reduction: The carbonyl group of the lactone can be reduced to a hydroxyl group. Strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are typically used for this purpose. This reaction converts the lactone into the corresponding diol (1,4-hexadecanediol).

Nucleophilic Substitution: It is possible to introduce different functional groups into the molecule through nucleophilic substitution reactions, although this is less common for the lactone ring itself without ring-opening.

The following table outlines common derivatization reactions for 2(3H)-Furanone, 5-dodecyldihydro-.

| Reaction Type | Common Reagents | Major Products Formed |

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Carboxylic acids, Ketones |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Diols |

| Substitution | Alkyl halides, Strong bases | Substituted lactones |

Theoretical Studies of Chemical Reactions and Stability

Theoretical studies, often employing computational chemistry methods, provide valuable insights into the stability and reaction pathways of furanone compounds.

Computational Analysis of Reaction Enthalpies and Barriers

Computational chemistry serves as a powerful tool to investigate the thermodynamics and kinetics of chemical reactions, providing insights into reaction mechanisms, transition states, and the stability of intermediates and products. For 2(3H)-Furanone, 5-dodecyldihydro-, also known as γ-hexadecalactone, detailed computational studies on its specific reaction enthalpies and activation barriers are not extensively documented in publicly available literature. However, valuable inferences can be drawn from theoretical studies conducted on structurally similar long-chain γ-lactones, such as γ-undecanolactone. These studies employ high-level computational methods to elucidate the energetic landscapes of reactions involving these molecules.

Theoretical Approaches

The computational analysis of reaction enthalpies and barriers for γ-lactones typically involves sophisticated quantum mechanical methods. Commonly employed techniques include:

Density Functional Theory (DFT): Methods like M06-2X with large basis sets (e.g., 6-311++G(d,p)) are frequently used to optimize the geometries of reactants, products, and transition states, as well as to calculate their electronic energies. mdpi.com

Composite ab initio Methods: High-accuracy methods such as G4 and G4(MP2) are utilized to obtain precise estimations of gas-phase enthalpies of formation. mdpi.com These methods combine calculations at different levels of theory to achieve results close to experimental accuracy.

By applying these computational methodologies, researchers can model various chemical transformations, including ring-opening reactions, which are fundamental to the reactivity of lactones.

Enthalpies of Formation

The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic property that indicates the stability of a compound. Computational studies on γ-undecanolactone have provided reliable estimates of its gas-phase enthalpy of formation, which show good agreement with experimental values derived from combustion calorimetry. mdpi.com

For instance, a comparative study reported the following gas-phase enthalpies of formation at 298.15 K:

| Compound | Computational Method | Calculated ΔfH°m(g) (kJ·mol⁻¹) | Experimental ΔfH°m(g) (kJ·mol⁻¹) |

| γ-Undecanolactone | G4 | -594.2 | -593.5 ± 2.9 |

| γ-Undecanolactone | G4(MP2) | -593.4 | -593.5 ± 2.9 |

| γ-Undecanolactone | M06-2X/6-311++G(d,p) | -579.5 | -593.5 ± 2.9 |

Data sourced from a thermochemical study on γ- and δ-undecanolactones. mdpi.com

The close agreement between the high-level G4 and G4(MP2) methods and the experimental data lends confidence to the predictive power of these computational approaches. mdpi.com While the M06-2X functional shows a larger deviation, it is still a valuable tool for exploring reaction pathways and relative energy differences. mdpi.com Given the structural similarity, it can be inferred that the enthalpy of formation for 2(3H)-Furanone, 5-dodecyldihydro- would also be a large negative value, reflecting its thermodynamic stability.

Reaction Barriers for Ring-Opening

Computational studies have also been employed to investigate the thermochemistry of the individual steps of lactone ring-opening and subsequent decarboxylation mechanisms. mdpi.com This type of analysis involves locating the transition states for each step and calculating the corresponding activation energy barriers. For a generic γ-lactone, the ring-opening process is a critical transformation that can be initiated under acidic or basic conditions.

Natural Occurrence and Biogenic/anthropogenic Formation Pathways of 2 3h Furanone, 5 Dodecyldihydro

Occurrence in Plant Extracts and Essential Oils

Achillea tenuifolia, a member of the Asteraceae family, is recognized for its diverse array of chemical constituents, including terpenoids and flavonoids. tandfonline.commdpi.com The essential oil of Achillea tenuifolia has been analyzed in several studies, revealing major components such as camphor, 1,8-cineole, and borneol. tandfonline.comnih.govubbcluj.ro However, based on the reviewed scientific literature, the presence of 2(3H)-Furanone, 5-dodecyldihydro- in the essential oil or other extracts of Achillea tenuifolia has not been explicitly reported.

Bryonopsis laciniosa, a plant used in traditional medicine, contains a variety of phytochemicals in its fruit. phcogj.comphcogj.com Studies have identified the presence of saponins, flavonoids, terpenoids, and other classes of compounds. phcogj.comphcogj.comjddtonline.infopharmascholars.com While these analyses confirm a rich phytochemical profile, the specific compound 2(3H)-Furanone, 5-dodecyldihydro- has not been documented as a constituent of Bryonopsis laciniosa fruit in the available research.

Sea buckthorn is a thorny shrub that produces yellow-orange berries. The essential oils derived from different parts of the sea buckthorn plant, including the seeds, pulp, and leaves, have been found to contain 2(3H)-Furanone, 5-dodecyldihydro-. The composition of the essential oil is dominated by free fatty acids, esters, and alkanes.

Detailed findings on the composition of sea buckthorn essential oils are presented below:

| Plant Part | Major Compound Classes | Presence of 2(3H)-Furanone, 5-dodecyldihydro- |

| Seed | Free fatty acids, Esters, Alkanes | Identified |

| Pulp | Free fatty acids, Esters, Alkanes | Identified |

| Leaf | Free fatty acids, Esters, Alkanes | Identified |

Table 1: Occurrence of 2(3H)-Furanone, 5-dodecyldihydro- in Sea Buckthorn

Rosa laevigata, also known as the Cherokee rose, is a medicinal and edible plant from which numerous compounds have been isolated. nih.govjst.go.jp Extensive phytochemical investigations of its fruits and roots have led to the identification of triterpenoids, flavonoids, tannins, and lignans (B1203133) as major components. nih.govjst.go.jpnih.govmdpi.com Despite the thorough analysis of its chemical composition, there are no specific reports in the reviewed literature confirming the presence of 2(3H)-Furanone, 5-dodecyldihydro- in Rosa laevigata.

The roots of Convolvulus althaeoides L. have been a subject of phytochemical interest. While research has been conducted on the chemical makeup of Convolvulus species, including the identification of flavonoids and other compounds from the aerial parts of Convolvulus althaeoides, specific analysis of the root extract for the presence of 2(3H)-Furanone, 5-dodecyldihydro- is not detailed in the available literature. tandfonline.comresearchgate.netnih.gov

A study focusing on the phytochemicals of Ranunculus hirtellus has identified 2(3H)-Furanone, 5-dodecyldihydro- in this plant species. This finding is part of a broader analysis of the plant's chemical composition.

Biogenic and Anthropogenic Formation Pathways

The formation of 2(3H)-Furanone, 5-dodecyldihydro- can occur through natural biological processes as well as through human-driven industrial synthesis.

Biogenic Formation:

The biogenic synthesis of γ-lactones, including γ-hexadecalactone, is often associated with the microbial metabolism of fatty acids. mdpi.com Microorganisms, particularly yeasts such as Yarrowia lipolytica, are known to produce γ-decalactone through the β-oxidation of ricinoleic acid, a hydroxy fatty acid found in castor oil. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com This process involves the shortening of the fatty acid chain and subsequent lactonization of a hydroxy-intermediate. It is plausible that a similar pathway, involving the β-oxidation of corresponding long-chain hydroxy fatty acids, is responsible for the natural formation of 2(3H)-Furanone, 5-dodecyldihydro- in various organisms. smolecule.com

Anthropogenic Formation:

From an anthropogenic perspective, 2(3H)-Furanone, 5-dodecyldihydro- is synthesized for its application as a flavoring agent in the food industry. thegoodscentscompany.com The industrial production of this and other γ-lactones typically involves the intramolecular esterification of the corresponding 4-hydroxycarboxylic acid. scentree.co This chemical synthesis allows for the large-scale production of the compound to meet the demands of the food and fragrance industries.

Maclura pomifera

Currently, there is no specific scientific literature available that documents the isolation or identification of 2(3H)-Furanone, 5-dodecyldihydro- in Maclura pomifera, commonly known as the Osage orange.

Brazilian Red Propolis

Scientific studies on the chemical composition of Brazilian Red Propolis have not specifically identified the presence of 2(3H)-Furanone, 5-dodecyldihydro-. The complex matrix of propolis contains a wide array of compounds, but this particular lactone has not been reported as a constituent.

Lemon Peel

While various volatile and non-volatile compounds have been identified in lemon peel, current research does not indicate the presence of 2(3H)-Furanone, 5-dodecyldihydro-.

Occurrence in Food Matrices

Dairy Products (e.g., Butter)

Lactones are significant contributors to the flavor of dairy products. While a range of γ- and δ-lactones are found in butter and other dairy fats, 2(3H)-Furanone, 5-dodecyldihydro- (as γ-hexadecalactone) is among the lactones identified. The heating of milk fat can lead to the formation of these lactones from their precursors, which are thought to be monohydroxyalkanoic acids esterified in triglycerides. researchgate.net

A study comparing the lactone content of butter, fermented butter, and margarine found that the main lactones in butters and fermented butters included δ-decalactone, δ-dodecalactone, δ-tetradecalactone, δ-hexadecalactone, and γ-dodecalactone. researchgate.netresearchgate.net Heat treatment was shown to significantly increase the total lactone content in butters. researchgate.net Another analysis identified γ-hexadecalactone as a semivolatile flavor component in cream fat. researchgate.net

Table 1: Key Lactones Identified in Dairy Products

| Lactone | Dairy Product |

|---|---|

| δ-Decalactone | Butter, Fermented Butter researchgate.netresearchgate.net |

| δ-Dodecalactone | Butter, Fermented Butter researchgate.netresearchgate.net |

| γ-Dodecalactone | Butter, Fermented Butter researchgate.net |

| δ-Tetradecalactone | Butter, Fermented Butter, Cream Fat researchgate.netresearchgate.net |

| γ-Hexadecalactone (5-dodecyldihydro-2(3H)-furanone) | Cream Fat researchgate.net |

| δ-Hexadecalactone | Butter, Fermented Butter, Cream Fat researchgate.netresearchgate.net |

Fruits and Vegetables (e.g., Parsnip, Pineapple)

The compound 5-dodecyldihydro-2(3H)-furanone has been detected in parsnips (Pastinaca sativa) and is generally associated with root vegetables. foodb.ca Its presence in these foods suggests it may serve as a potential biomarker for their consumption. foodb.ca While a wide variety of lactones are found in fruits, the specific presence of γ-hexadecalactone has been noted in pineapples. vasep.com.vnjetro.go.jpnfi.or.th The enantiomeric distribution of lactones can vary significantly between different fruits, with the (R)-enantiomers often prevailing in pineapple. researchgate.net

Cooked Meat and Meat Alternatives

Lactones are known to be important flavor compounds in cooked meats, contributing to their characteristic aroma profiles. Research has identified δ-tetradecalactone and δ-hexadecalactone as flavor components in beef fat. Studies on marbled beef, such as that from Japanese Black cattle (Wagyu), have highlighted the role of various lactones in its desirable sweet aroma. researchgate.net While the direct precursors in meat are still under investigation, it is believed that lactones are formed from lipid components during the cooking process. researchgate.net Information regarding the presence of 2(3H)-Furanone, 5-dodecyldihydro- in plant-based meat alternatives is not currently available.

Biogenic Formation and Metabolomics

The formation of 2(3H)-Furanone, 5-dodecyldihydro- through biological processes has been identified in diverse contexts, ranging from human metabolism to insect biochemistry.

Detection in Exhaled Breath (e.g., in relation to Whole Grain Diets)

A significant finding in the study of human metabolomics is the detection of 2(3H)-Furanone, 5-dodecyldihydro- in human breath. Research into the volatile organic compounds (VOCs) in exhaled breath has identified this compound as a potential biomarker for the consumption of whole grains. In a 2021 study, this furanone was identified in the exhaled breath of two participants specifically after they had consumed a diet rich in whole grain rye. nih.gov This detection was part of a broader analysis that also found other furanones, such as dihydro-4-hydroxy-2(3H)-furanone and dihydro-5-tetradecyl-2(3H)-furanone, in participants on whole grain diets. nih.gov The presence of these compounds only during the whole grain diet phases suggests a direct link between their formation and the dietary intake of whole grains. nih.gov

Metabolic Pathways from Grain Lignans (e.g., Matairesinol (B191791), Enterolactone)

The presence of 2(3H)-Furanone, 5-dodecyldihydro- in individuals consuming whole grains points towards a metabolic origin from precursors found in these foods. Whole grains are a rich source of plant lignans, such as matairesinol and secoisolariciresinol, which are converted by the gut microbiota into mammalian lignans like enterolactone (B190478) and enterodiol. nih.govudayton.eduresearchgate.net Enterolactone itself is considered a biomarker for high lignan (B3055560) intake. nih.gov

While the precise metabolic pathway leading from grain lignans such as matairesinol and enterolactone to 5-dodecyldihydro-2(3H)-furanone has not been definitively elucidated, the structural similarities and co-occurrence in metabolic studies strongly suggest a connection. nih.govnih.gov Lignans are characterized by a dibenzylbutane skeleton, and their metabolism by gut microflora involves complex demethylation and dehydroxylation reactions. udayton.edu It is hypothesized that the furanone ring of the resulting enterolactone may undergo further modifications, or that alternative metabolic routes of lignan precursors could lead to the formation of various furanone derivatives, including the long-chain 5-dodecyldihydro-2(3H)-furanone. nih.gov

Presence in Insect Volatiles (e.g., Mediterranean Fruit Fly)

Beyond human metabolism, 2(3H)-Furanone, 5-dodecyldihydro- has also been identified as a volatile compound in the insect world. Specifically, it has been detected in the volatiles emitted by the adult Mediterranean fruit fly (Ceratitis capitata). udayton.edu This finding suggests a potential role for this compound in the chemical communication or metabolism of this significant agricultural pest. The Mediterranean fruit fly is known to produce a complex blend of volatile compounds that can be involved in processes such as mating. udayton.edu

Anthropogenic Formation and Environmental Emissions

The generation of 2(3H)-Furanone, 5-dodecyldihydro- is not limited to biological systems; it is also formed as a result of human activities, particularly those involving the heating of food.

Formation during Food Processing (e.g., Charbroiling, Seed Oil Cooking, Maillard Reaction)

The high temperatures employed in many food processing methods can induce chemical reactions that lead to the formation of a wide array of volatile compounds, including furanones. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a primary pathway for the formation of many furanone compounds in cooked foods. nih.govnih.gov While direct evidence for the formation of 5-dodecyldihydro-2(3H)-furanone during charbroiling is not explicitly documented, the process involves the intense heating of meat, which is rich in lipids and amino acids, creating ideal conditions for both the Maillard reaction and lipid oxidation. nih.gov The interaction between these two processes is known to generate a variety of heterocyclic compounds, including long-chain alkyl derivatives. nih.gov

The heating of seed oils during cooking is another significant source of volatile organic compounds. A related compound, 5-butyldihydro-2(3H)-furanone, has been identified in virgin Camellia oleifera seed oil, indicating that furanone structures can be present in unheated oils and their profile can be altered by processing. nih.gov

| Food Processing Method | Potential for 2(3H)-Furanone, 5-dodecyldihydro- Formation | Key Precursors/Reactions |

| Charbroiling | High | Maillard reaction, Lipid oxidation |

| Seed Oil Cooking | Moderate to High | Thermal degradation of lipids |

| Maillard Reaction | High | Reaction of amino acids and reducing sugars |

General Mechanisms involving Degradation of Amino Acids or Oxidation of Unsaturated Fatty Acids

The formation of γ-lactones such as 2(3H)-Furanone, 5-dodecyldihydro-, also known as γ-hexadecalactone or γ-palmitolactone, can occur through several biogenic pathways. nist.gov The most extensively documented of these are mechanisms involving the microbial oxidation of unsaturated fatty acids. While the degradation of amino acids is a known source for other types of furanone compounds, its role in forming long-chain alkyl lactones like 2(3H)-Furanone, 5-dodecyldihydro- is less direct and primarily involves reactions with sugars. imreblank.chnih.gov

Oxidation of Unsaturated Fatty Acids

The primary biogenic and biotechnological pathway for producing γ-lactones involves the microbial transformation of unsaturated fatty acids. mdpi.com This process consists of a sequence of enzymatic reactions, primarily hydration and β-oxidation, followed by a final spontaneous cyclization. nih.gov This general metabolic pathway is utilized by various microorganisms, including yeasts and bacteria, to produce a range of valuable flavor and aroma compounds. core.ac.uk

The conversion process can be illustrated by the well-studied biotransformation of oleic acid into γ-dodecalactone (a C12 analog of the C16 target compound), which serves as a model for this class of reactions. mdpi.commdpi.com The pathway proceeds as follows:

Hydration : An unsaturated fatty acid, such as oleic acid, is hydrated across its double bond by an oleate (B1233923) hydratase enzyme. This introduces a hydroxyl (-OH) group into the fatty acid chain, converting oleic acid into 10-hydroxystearic acid. mdpi.com

Oxidation : The newly formed hydroxy fatty acid is then oxidized at the hydroxyl group to form a keto fatty acid, for instance, 10-ketostearic acid. mdpi.com

β-Oxidation : The resulting keto fatty acid or the hydroxy fatty acid itself undergoes several cycles of the β-oxidation pathway. mdpi.comnih.gov This is a classical biochemical route for fatty acid degradation, where the fatty acid chain is shortened by two carbon atoms in each cycle, releasing acetyl-CoA. core.ac.uk For the formation of γ-dodecalactone from a C18 precursor, three cycles of β-oxidation are required to shorten the chain to a C12 intermediate. mdpi.com

Reduction and Lactonization : The β-oxidation process yields a 4-hydroxy fatty acid of the desired chain length (e.g., 4-hydroxydodecanoic acid). mdpi.commdpi.com This intermediate is then reduced and undergoes spontaneous intramolecular esterification (lactonization), where the hydroxyl group on the fourth carbon attacks the carboxylic acid group, forming a stable five-membered ring and releasing a water molecule. nih.govmdpi.com The resulting compound is a γ-lactone.

This multi-step conversion can be performed by a single microbial strain possessing all the necessary enzymes or by a dual-culture system where one organism performs the initial hydration and another carries out the β-oxidation. mdpi.commdpi.com

Table 1: Key Intermediates in the Biotransformation of Oleic Acid to γ-Dodecalactone

| Precursor/Intermediate | Chemical Formula | Role in Pathway |

| Oleic Acid | C₁₈H₃₄O₂ | Initial Substrate |

| 10-Hydroxystearic Acid | C₁₈H₃₆O₃ | Product of Hydration |

| 10-Ketostearic Acid | C₁₈H₃₄O₃ | Product of Oxidation |

| 4-Ketolauric Acid | C₁₂H₂₂O₃ | Intermediate after β-Oxidation |

| 4-Hydroxydodecanoic Acid | C₁₂H₂₄O₃ | Precursor to Lactonization |

| γ-Dodecalactone | C₁₂H₂₂O₂ | Final Product |

This table illustrates the pathway for the C12 lactone, which is analogous to the formation of the C16 lactone from a corresponding longer-chain fatty acid. mdpi.com

Several microbial species have been identified for their ability to produce γ-lactones from fatty acids. Yeasts of the species Yarrowia lipolytica are particularly noted for their high efficiency in these biotransformation processes. core.ac.ukmdpi.commdpi.com

Table 2: Examples of Microorganisms Used in γ-Lactone Production

| Microorganism | Substrate | Product | Reference |

| Micrococcus luteus | Oleic Acid | γ-Dodecalactone | mdpi.com |

| Waltomyces lipofer | 10-Hydroxystearic Acid | γ-Dodecalactone | nih.gov |

| Yarrowia lipolytica | Ricinoleic Acid / Castor Oil | γ-Decalactone | core.ac.ukmdpi.commdpi.com |

| Sporobolomyces odorus | Oleic Acid | γ-Dodecalactone | nih.gov |

| Gram-positive bacteria & Baker's yeast | Oleic Acid | (R)-γ-dodecalactone | mdpi.com |

Degradation of Amino Acids

The formation of certain furanone structures is well-documented to arise from the degradation of amino acids, often in conjunction with sugars via the Maillard reaction. imreblank.chnih.gov For example, 4-hydroxy-3(2H)-furanones, which are potent flavor compounds, are formed during the heating of foodstuffs through reactions between sugars and amino acids. nih.gov Specific amino acids can act as precursors for distinct furanones; sotolon, a key flavor compound, can be produced from 4-hydroxy-L-leucine, while other furanones arise from reactions involving threonine. nih.gov

However, these pathways typically yield furanones with different substitution patterns, such as additional hydroxyl or methyl groups on the ring, compared to 2(3H)-Furanone, 5-dodecyldihydro-. imreblank.chnih.gov Currently, the direct formation of long-chain γ-lactones like 2(3H)-Furanone, 5-dodecyldihydro- from the degradation of amino acids alone is not a well-established mechanism. The primary documented biogenic route for these specific compounds remains the oxidation of unsaturated fatty acids.

Theoretical and Computational Chemistry Studies of 2 3h Furanone, 5 Dodecyldihydro

Molecular Structure and Conformational Analysis

Conformational analysis of this molecule would involve exploring the various spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The flexibility of the dodecyl chain allows for a multitude of possible conformations, ranging from extended, linear forms to more compact, folded structures. The furanone ring itself can also exhibit some degree of puckering. The most stable conformation, or ensemble of low-energy conformations, will be dictated by a balance of factors including steric hindrance between the chain and the ring, and intramolecular van der Waals forces. Understanding the preferred conformations is crucial as it directly influences the molecule's physical properties and how it interacts with other molecules.

Application of Quantum Chemical Methods (e.g., Density Functional Theory, ab initio approaches)

Quantum chemical methods are instrumental in elucidating the electronic structure and energetic properties of 2(3H)-Furanone, 5-dodecyldihydro-.

Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties with a good balance of accuracy and computational cost. nih.gov For 2(3H)-Furanone, 5-dodecyldihydro-, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure by finding the minimum energy conformation. This provides precise bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. nih.gov This information is vital for understanding the molecule's reactivity, with the HOMO and LUMO indicating the most likely sites for electrophilic and nucleophilic attack, respectively.

Predict spectroscopic properties: Simulate infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic data to aid in the experimental characterization of the compound.

Table 1: Predicted Physicochemical Properties of Furanone Derivatives

| Property | 5-dodecyldihydro-2(3H)-furanone | 5-ethyldihydro-2(3H)-furanone |

| Predicted logP | 6.2 | 1.8 |

| Water Solubility | Very slightly soluble | Soluble |

Ab initio methods , which are based on first principles without empirical parameters, can offer even higher accuracy, albeit at a greater computational expense. These methods would be valuable for benchmarking DFT results and for calculations where very high accuracy is required, such as in determining precise reaction energy barriers.

Simulation of Chemical Behavior and Reactivity

Computational simulations allow for the investigation of the chemical behavior of 2(3H)-Furanone, 5-dodecyldihydro- under various conditions.

Investigation of Substituent Effects on Reactivity (e.g., Steric Hindrance, Hydrophobicity of the Dodecyl Chain)

The dodecyl chain is the primary substituent on the furanone ring and exerts significant influence on the molecule's reactivity. ontosight.ai

Steric Hindrance: The bulky dodecyl group can sterically hinder the approach of reactants to the furanone ring, potentially slowing down reaction rates compared to furanones with smaller substituents. This effect would be most pronounced for reactions involving the carbon atoms of the ring.

Hydrophobicity: The long, nonpolar dodecyl chain imparts a significant hydrophobic (water-repelling) character to the molecule. ontosight.aismolecule.com This has a profound impact on its solubility and how it interacts with different solvents and reagents. In aqueous environments, the hydrophobic chain can influence reaction pathways by promoting aggregation or specific orientations at interfaces. The hydrophobicity also plays a crucial role in its interaction with biological systems, such as cell membranes.

Characterization of Thermal and Oxidative Stability

Computational methods can be used to assess the stability of 2(3H)-Furanone, 5-dodecyldihydro- under thermal and oxidative stress.

Thermal Stability: By calculating the bond dissociation energies within the molecule, it is possible to identify the weakest bonds and predict the likely fragmentation pathways upon heating. The furanone ring itself is relatively stable, but the long dodecyl chain may be susceptible to thermal degradation.

Oxidative Stability: The reactivity of the molecule towards common oxidants can be simulated. The furanone ring, being an electron-rich system, could be susceptible to oxidation. ontosight.ai The presence of the dodecyl chain could also influence oxidative stability, as long alkyl chains can be targets for radical oxidation.

Intermolecular Interactions and Molecular Dynamics Simulations

Intermolecular interactions are key to understanding the macroscopic properties and behavior of 2(3H)-Furanone, 5-dodecyldihydro-. The primary intermolecular forces at play would be van der Waals interactions, particularly due to the large, nonpolar dodecyl chain. Dipole-dipole interactions arising from the polar lactone group would also be present.

Molecular dynamics (MD) simulations can provide a dynamic picture of how molecules of 2(3H)-Furanone, 5-dodecyldihydro- interact with each other and with their environment over time. MD simulations can be used to:

Simulate bulk properties: Predict properties like density, viscosity, and diffusion coefficients in the liquid state.

Study self-assembly: Investigate how the amphiphilic nature of the molecule (having both polar and nonpolar parts) might lead to the formation of micelles or other aggregates in solution.

Model interactions with other molecules: Simulate how 2(3H)-Furanone, 5-dodecyldihydro- interacts with solvent molecules, other solutes, or biological macromolecules like proteins and lipids. For instance, MD simulations can show how the dodecyl chain might insert into a hydrophobic pocket of an enzyme or a lipid bilayer.

Biological Activities and Mechanistic Research Excluding Clinical Human Data and Safety Profiles

Overview of Reported Biological Activities

General Biological Activities Attributed to Furanone Structures

Furanone derivatives are a significant class of heterocyclic compounds frequently found in natural products and are known for their notable pharmacological effects. researchgate.net These compounds, characterized by a five-membered ring with four carbon atoms and one oxygen atom, have been investigated for a wide spectrum of biological activities. ontosight.ai

The diverse biological functions attributed to furanone structures include:

Antimicrobial Properties: Furanones have demonstrated the ability to inhibit the growth of various bacteria and fungi. ontosight.aiontosight.ai Some furanones, for instance, are produced by the red seaweed Delisea pulchra and prevent bacterial colonization. nih.gov

Anti-inflammatory Effects: Many furanone derivatives have been reported to possess anti-inflammatory properties. researchgate.nettandfonline.com

Antioxidant Activity: The furanone structure is associated with antioxidant effects, with some derivatives showing activity comparable to ascorbic acid. nih.govnih.gov

Other Activities: Research has also pointed to anti-cancer, anti-cataract, and anticonvulsant properties in various furanone compounds. researchgate.net Furanones also play roles in intra- and inter-species signaling as pheromones and attractants. nih.gov

Reported Absence of Biological Activity in Specific Contexts (e.g., Brazilian Red Propolis extracts)

Despite the broad bioactivity of the furanone class, 2(3H)-Furanone, 5-dodecyldihydro- has been identified in some natural extracts as lacking biological activity. Specifically, in analyses of Brazilian red propolis extracts, this compound was detected but reported to not exhibit biological activity in the context of the conducted studies. mdpi.com In contrast, other compounds found in the same extracts, such as acetophenone, were noted for their anti-inflammatory and antioxidant properties. mdpi.com

Mechanistic Research of Related Furanones (where applicable to the compound class)

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Reactive Oxygen Species Neutralization)

The antioxidant properties of furanones are closely linked to their chemical structure, particularly the furan (B31954) ring. nih.gov The primary mechanism of their antioxidant action is believed to be through the transfer of an electron from the furan ring to a peroxyl radical or by the addition of a peroxyl radical to the ring. nih.gov This ability to scavenge free radicals and reactive oxygen species (ROS), such as superoxide (B77818) anions, contributes to their protective effects against oxidative stress. nih.gov Studies on specific furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) have shown they can suppress lipid peroxidation. nih.gov The antioxidant activity of some food-derived furanones has been found to be comparable to that of ascorbic acid. nih.gov

A study on Hu sheep supplemented with 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) showed increased levels of the antioxidant enzymes glutathione (B108866) peroxidase and superoxide dismutase, and decreased levels of malondialdehyde and reactive oxygen species, indicating a reduction in oxidative stress. animbiosci.org

Modulation of Inflammatory Pathways

Furanone derivatives can exert anti-inflammatory effects through various mechanisms. They have been shown to modulate key signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govepa.gov

Some furanones act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of prostaglandins (B1171923) and other inflammatory mediators. tandfonline.comnih.gov For instance, certain novel 2-furanone derivatives have shown promising activity as dual COX-2/15-LOX inhibitors. tandfonline.com Furthermore, these compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). tandfonline.comnih.gov The anti-inflammatory actions of some furanones are also linked to their ability to inhibit the production of nitric oxide (NO), a free radical involved in inflammatory responses. researchgate.net

Antimicrobial Effects

The antimicrobial activity of furanones is multifaceted. One of the well-studied mechanisms is the interference with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factors, including biofilm formation. ontosight.ainih.govnih.gov For example, brominated furanones produced by the seaweed Delisea pulchra disrupt the acylated homoserine lactone (AHL) signaling system used by bacteria for quorum sensing. nih.gov

Another mechanism of antimicrobial action involves causing damage to the cell membrane. nih.gov This can lead to a drop in the membrane potential, which is a hallmark of cell membrane damage. nih.gov Some furanone derivatives exhibit selective antibacterial activity, being more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov For instance, the 2(5H)-furanone derivative F105 has been shown to be highly specific against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. nih.gov

Interactions with Specific Molecular Targets, Enzymes, and Receptors

The precise molecular mechanisms underpinning the biological activities of 2(3H)-Furanone, 5-dodecyldihydro-, also known as γ-dodecalactone, are an area of ongoing scientific investigation. While direct studies pinpointing its specific molecular targets are limited, research on structurally related furanones and γ-lactones provides significant insights into its potential interactions with enzymes and receptors, particularly in the context of microbial communication and metabolism.

Quorum Sensing Inhibition: Targeting LuxR-type Receptors

A substantial body of research has focused on the ability of furanone compounds to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate collective behaviors such as biofilm formation and virulence factor production. nih.gov This system relies on the production and detection of signaling molecules, primarily N-acylhomoserine lactones (AHLs) in Gram-negative bacteria. youtube.com

Furanones, due to their structural similarity to AHLs, can act as competitive inhibitors, binding to the LuxR-type transcriptional regulators that are the cognate receptors for AHLs. mdpi.com This binding can either prevent the native AHL from activating the receptor or promote the receptor's degradation, thereby disrupting the entire QS cascade.

One of the most well-studied examples is the interaction of halogenated furanones with the LasR receptor in Pseudomonas aeruginosa. nih.gov LasR is a key transcriptional activator in the P. aeruginosa QS hierarchy, and its activation by its natural ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), triggers the expression of numerous virulence genes. youtube.com Studies have demonstrated that certain furanones can effectively compete with 3-oxo-C12-HSL for the ligand-binding pocket of LasR, thus inhibiting QS-dependent gene expression and attenuating the pathogenicity of P. aeruginosa. nih.govulster.ac.uk

While these studies have not used 2(3H)-Furanone, 5-dodecyldihydro- specifically, the long acyl chain of this compound makes it a plausible candidate for interaction with receptors that recognize long-chain AHLs, such as LasR.

Table 1: Examples of Furanone Derivatives and their Interaction with Quorum Sensing Targets

| Compound/Class | Organism | Molecular Target/Receptor | Observed Effect |

| Halogenated Furanones (e.g., C-30) | Pseudomonas aeruginosa | LasR | Competitive inhibition of AHL binding, reduction in virulence factor production. nih.gov |

| (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Pseudomonas aeruginosa | LasR | Inhibition of pyocyanin (B1662382) production, biofilm formation, and swarming motility. nih.gov |

| 2(5H)-Furanone | Aeromonas hydrophila | AHL receptor (unspecified) | Inhibition of biofilm formation. nih.gov |

Interaction with Metabolic Enzymes: The Role of β-Oxidation

The structural resemblance of γ-lactones to intermediates of fatty acid metabolism suggests that enzymes involved in these pathways could be potential molecular targets. Research into the biosynthesis and degradation of related γ-lactones, such as γ-decalactone, in yeasts like Yarrowia lipolytica has implicated enzymes of the β-oxidation pathway. nih.govsigmaaldrich.com

The β-oxidation cycle involves a series of enzymatic reactions that shorten fatty acyl-CoA molecules. Key enzymes in this pathway include acyl-CoA oxidases (Aox), acyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases. nih.gov Studies have shown that the production of γ-decalactone from ricinoleic acid is dependent on the activity of these enzymes. nih.gov Conversely, the degradation of γ-decalactone is also mediated by the β-oxidation machinery, particularly by short-chain specific acyl-CoA oxidases. nih.gov

This suggests that 2(3H)-Furanone, 5-dodecyldihydro- could potentially interact with these enzymes, either as a substrate, an inhibitor, or a modulator of their activity. The long dodecyl side chain of the molecule would likely necessitate interaction with long-chain specific fatty acid metabolizing enzymes. However, direct experimental evidence for such interactions is currently lacking.

Table 2: Enzymes Involved in the Metabolism of a Related γ-Lactone

| Enzyme | Organism | Substrate/Product | Role in γ-Lactone Metabolism |

| Acyl-CoA Oxidase (Aox) | Yarrowia lipolytica | Acyl-CoAs | Key enzyme in the β-oxidation pathway involved in both the synthesis and degradation of γ-decalactone. nih.gov |

| Acyl-CoA Hydratase | Yarrowia lipolytica | Enoyl-CoAs | Part of the multifunctional enzyme in β-oxidation, potentially involved in forming hydroxylated lactone precursors. nih.gov |

| 3-Hydroxyacyl-CoA Dehydrogenase | Yarrowia lipolytica | 3-Hydroxyacyl-CoAs | Part of the multifunctional enzyme in β-oxidation, potentially involved in forming hydroxylated lactone precursors. nih.gov |

Environmental Distribution and Atmospheric Chemistry of 2 3h Furanone, 5 Dodecyldihydro

Detection in Atmospheric Aerosol Samples

Recent advanced analytical techniques have enabled the detection of a series of dihydro-2(3H)-furanones in urban atmospheric aerosols. copernicus.orgcore.ac.uk During a comprehensive analysis of PM2.5 aerosol samples collected in London, England, researchers utilized direct thermal desorption coupled with comprehensive two-dimensional gas chromatography-time of flight mass spectrometry (GCxGC-TOF/MS) to identify over 10,000 individual organic components. copernicus.org

Within this complex mixture, a distinct series of dihydro-furanones was identified. copernicus.orgresearchgate.net While the study did not list the concentration of each individual compound, the identification of the series points to the presence of 2(3H)-Furanone, 5-dodecyldihydro- as a component of organic aerosols in urban environments. The technique allowed for the separation of these oxygenated species from the complex aerosol matrix, confirming their presence in the particle phase. copernicus.org The presence of these compounds in aerosol samples indicates that species generated from atmospheric oxidative processes can partition from the gas phase to the particle phase, contributing to the formation of secondary organic aerosol (SOA). copernicus.org

Table 1: Detection and Identification Methods

| Method | Sample Type | Location | Key Findings |

|---|

Atmospheric Formation and Degradation Pathways

The presence of 2(3H)-Furanone, 5-dodecyldihydro- in atmospheric aerosols is attributed to secondary formation from the oxidation of precursor volatile organic compounds (VOCs). Research suggests two primary pathways for the formation of dihydro-2(3H)-furanones in the atmosphere.

One significant formation route is the photo-oxidation of high molecular weight alkenes. researchgate.net Smog chamber studies have demonstrated that the photo-oxidation of 1-decene produces smaller dihydro-2(3H)-furanones. This occurs through the formation of γ-hydroxycarboxylic acids, which subsequently undergo acid-catalyzed intramolecular cyclization (lactonization) to form the stable furanone ring structure. researchgate.net The presence of long-chain 1-alkenes (up to C23) in the same aerosol samples where dihydro-furanones were detected supports the hypothesis that 2(3H)-Furanone, 5-dodecyldihydro- is formed via the oxidation of corresponding long-chain alkenes, such as 1-hexadecene. researchgate.net

A second proposed mechanism involves the photolytic hydrogenation of unsaturated furanones that are already present in the aerosol particle phase. researchgate.net This suggests that furanone precursors could first partition to the aerosol phase and then undergo chemical transformation to their saturated dihydro- forms under acidic conditions. researchgate.net

The atmospheric degradation of 2(3H)-Furanone, 5-dodecyldihydro-, like other furanone derivatives, is expected to be initiated by reactions with atmospheric oxidants, primarily the hydroxyl (•OH) radical. researchgate.netconicet.gov.ar The degradation process likely involves the abstraction of a hydrogen atom from the alkyl chain or the furanone ring by the •OH radical, leading to the formation of water and an organic radical. This radical can then react further with molecular oxygen, leading to a cascade of reactions that can break down the molecule. researchgate.net

Table 2: Proposed Atmospheric Formation and Degradation Pathways

| Pathway | Description | Precursors/Reactants | Products |

|---|---|---|---|

| Formation | Photo-oxidation of long-chain alkenes leading to γ-hydroxycarboxylic acids, followed by acid-catalyzed lactonization. researchgate.net | Long-chain alkenes (e.g., 1-hexadecene), OH radicals, O3 | γ-hydroxycarboxylic acids, 2(3H)-Furanone, 5-dodecyldihydro- |

| Formation | Photolytic hydrogenation of unsaturated furanones within the aerosol particle phase under acidic conditions. researchgate.net | Unsaturated furanones | 2(3H)-Furanone, 5-dodecyldihydro- |

| Degradation | Reaction with hydroxyl radicals (•OH) via hydrogen atom abstraction, initiating oxidative breakdown. researchgate.netconicet.gov.ar | 2(3H)-Furanone, 5-dodecyldihydro-, •OH radicals | Smaller, more oxidized organic compounds |

Contribution to Atmospheric Organic Aerosol Composition

Partially oxidized organic compounds, including the dihydro-furanone series, are significant contributors to the composition of secondary organic aerosol (SOA). copernicus.org SOA is formed through the atmospheric oxidation of VOCs and constitutes a substantial fraction of fine particulate matter (PM2.5), which has implications for air quality and climate. bham.ac.uk

Table 3: Chemical Compound Information

| Compound Name | Synonym | Molecular Formula | Molar Mass |

|---|---|---|---|

| 2(3H)-Furanone, 5-dodecyldihydro- | γ-Hexadecalactone | C16H30O2 | 254.41 g/mol |

| 1-Hexadecene | C16H32 | 224.43 g/mol |

Future Research Directions and Emerging Methodologies

Development of Advanced Analytical Techniques for Comprehensive Characterization and Quantification

A precise understanding of any chemical compound begins with the ability to accurately detect and quantify it. For complex, long-chain molecules like 5-dodecyldihydro-2(3H)-furanone, which may be present in trace amounts within intricate biological or environmental matrices, the development of sophisticated analytical techniques is paramount. Future research will likely focus on enhancing the sensitivity, selectivity, and efficiency of current methods.

Key research thrusts include the refinement of chromatographic techniques. While gas chromatography-mass spectrometry (GC-MS) is a standard, the use of enantioselective GC columns is crucial for separating the (R) and (S) enantiomers, as chirality often dictates biological activity and sensory perception. researchgate.net Furthermore, supercritical fluid chromatography (SFC) coupled with high-resolution mass spectrometry (HRMS) is emerging as a powerful, "green" alternative that offers rapid and sensitive quantification of lactones with minimal solvent use. sigmaaldrich.com

For detection, particularly in the context of biological signaling, the use of bacterial biosensors is a promising avenue. These engineered microorganisms can produce a measurable signal, such as light or color, in the presence of specific lactones, offering high sensitivity for detecting molecules involved in processes like quorum sensing. oup.comresearchgate.net The integration of techniques like thin-layer chromatography (TLC) with these biosensors provides a direct, visual method for identifying and semi-quantifying active lactones in complex extracts. nih.gov

| Technique | Principle | Application for 5-dodecyldihydro-2(3H)-furanone | Future Development |

| Enantioselective GC-MS | Gas chromatography separates volatile compounds, while a chiral stationary phase resolves enantiomers. Mass spectrometry provides identification and quantification. | Separation and quantification of (R)- and (S)-γ-hexadecalactone in food, flavor, and biological samples. researchgate.net | Development of new chiral columns with higher thermal stability and resolution for long-chain lactones. |

| SFC-HRMS | Supercritical CO2 is used as the mobile phase for chromatography, coupled with high-resolution mass spectrometry for precise mass determination. | "Green" and rapid quantification of the compound in complex mixtures, reducing analysis time and solvent waste. sigmaaldrich.com | Optimization of SFC conditions for a broader range of non-polar, long-chain compounds and creation of extensive HRMS libraries. |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry for highly selective and sensitive quantification. | Analysis of non-volatile precursors or metabolites in biological systems; quantification in clinical or environmental samples. nih.gov | Enhanced ionization techniques to improve sensitivity for long-chain, less polar molecules. |

| TLC-Biosensor Assay | Compounds are separated on a TLC plate, which is then overlaid with a specific bacterial biosensor that responds to the target lactone. | High-throughput screening of natural extracts for quorum sensing activity; visual detection of the compound without sophisticated instruments. nih.gov | Engineering of novel biosensors with high specificity for C16 lactones and improved quantification capabilities. |

Deeper Elucidation of Biosynthetic and Metabolic Pathways in Diverse Biological Systems

The natural production of γ-lactones is predominantly a biological process, occurring in various yeasts, fungi, and bacteria. The established biosynthetic route for shorter-chain γ-lactones involves the β-oxidation of hydroxy fatty acids. researchgate.net It is hypothesized that 5-dodecyldihydro-2(3H)-furanone is synthesized via a similar pathway.

Future research will focus on identifying the specific enzymes and genetic pathways responsible for its production. The proposed pathway likely begins with a C20 fatty acid, which undergoes hydroxylation to form 4-hydroxyeicosanoic acid. This precursor then enters the peroxisomal β-oxidation pathway. After two cycles of β-oxidation, which shorten the carbon chain by four carbons, the resulting 4-hydroxyhexadecanoic acid undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the stable five-membered ring of γ-hexadecalactone.

Metabolic engineering efforts in oleaginous yeasts like Yarrowia lipolytica or bacteria such as Micrococcus luteus could be directed to enhance the production of this specific C16 lactone. This would involve identifying and overexpressing the necessary fatty acid hydratases and controlling the β-oxidation spiral to halt at the desired C16 intermediate. researchgate.net Conversely, understanding the degradation pathways is equally important. Enzymes such as acylases have been shown to degrade related lactones by cleaving the amide bond in N-acyl homoserine lactones, suggesting that hydrolases could be responsible for opening the lactone ring of 5-dodecyldihydro-2(3H)-furanone, making it susceptible to further metabolism. nih.gov

Integration of Computational and Experimental Approaches for Predicting Chemical Behavior

The integration of computational modeling with experimental data provides a synergistic approach to understanding and predicting the behavior of molecules like 5-dodecyldihydro-2(3H)-furanone. This is particularly valuable for long-chain lactones where experimental data may be scarce or difficult to obtain.

Thermodynamic modeling is a key area of development. The Statistical Associating Fluid Theory (SAFT-γ Mie) group-contribution method, for instance, has been successfully extended to predict the phase behavior of lactone mixtures with a variety of solvents. nih.govacs.org By applying such models to 5-dodecyldihydro-2(3H)-furanone, researchers can predict crucial properties like vapor pressure, density, and miscibility, which are essential for designing extraction, purification, and formulation processes.

Quantum chemical calculations offer deep insights into the molecule's energetic properties. High-level computational methods such as G4 and Density Functional Theory (DFT) approaches (e.g., M06-2X) can accurately predict gas-phase enthalpies of formation, which have shown excellent agreement with experimental values obtained through techniques like combustion calorimetry for other long-chain lactones. mdpi.comnih.gov These computational studies can also be used to model reaction mechanisms, such as ring-opening reactions, by identifying transition states and calculating reaction energies, providing a theoretical foundation for the compound's stability and reactivity. nih.govresearchgate.net

| Computational Model | Predicted Properties / Application | Relevance for 5-dodecyldihydro-2(3H)-furanone |

| SAFT-γ Mie | Thermodynamic properties: vapor pressure, density, phase equilibria (VLE, LLE), excess enthalpies. nih.govacs.org | Predicts behavior in mixtures, aiding in the design of separation processes and formulation development. |

| Quantum Chemistry (G4, DFT) | Energetic properties: enthalpies of formation, bond dissociation energies, reaction enthalpies. mdpi.comnih.gov | Provides fundamental data on stability; helps predict thermochemical behavior in reactions. |

| Molecular Docking | Binding affinity and orientation of the lactone with biological targets (e.g., enzymes, receptors). | Predicts potential biological activities (e.g., enzyme inhibition, receptor modulation) to guide experimental screening. |

| QSAR Models | Quantitative Structure-Activity Relationship models predict biological activity or environmental fate based on chemical structure. | Estimates potential toxicity, biodegradability, or specific biological roles based on its long alkyl chain and lactone ring. |

Exploration of Specific Biological Roles and Mechanisms beyond current understanding

While primarily known as a flavor and fragrance compound, identified in dairy products, the biological activities of 5-dodecyldihydro-2(3H)-furanone remain largely unexplored. researchgate.net Research on analogous compounds suggests several promising avenues for investigation. Studies have shown that the antifungal activity of γ-lactones can increase with the length of the alkyl side chain, indicating that γ-hexadecalactone could possess significant antimicrobial properties. researchgate.net

A particularly exciting frontier is the role of long-chain lactones in cell-to-cell communication, specifically quorum sensing (QS) in bacteria. Many bacteria use N-acyl homoserine lactones (AHLs), which share the same core lactone ring, to regulate collective behaviors like biofilm formation and virulence factor expression. researchgate.net The long dodecyl chain of 5-dodecyldihydro-2(3H)-furanone makes it structurally similar to long-chain AHL signals. Future research should investigate whether it can act as a QS agonist, antagonist, or precursor, potentially offering a novel mechanism to control bacterial infections by disrupting their communication networks rather than killing them directly, which may reduce the pressure for antibiotic resistance. nih.gov

Investigation of Environmental Transformations and Persistence in Specific Ecosystems

Understanding the environmental fate of 5-dodecyldihydro-2(3H)-furanone is critical for assessing its ecological impact. Its persistence in the environment is governed by a combination of its intrinsic chemical properties and the characteristics of the receiving ecosystem. nih.gov

The compound's structure, featuring a long, hydrophobic dodecyl chain and a hydrolysable ester linkage, suggests a complex environmental behavior. The long alkyl chain will lead to low water solubility and a high tendency to sorb to organic matter in soil and sediment. thegoodscentscompany.comuni-konstanz.de This sorption can decrease its bioavailability to microorganisms and protect it from abiotic degradation processes like hydrolysis, potentially increasing its persistence. uni-konstanz.de

However, the ester bond in the lactone ring is a potential site for biotic and abiotic degradation. Biodegradation is likely the primary transformation pathway. Microorganisms, particularly fungi like Aspergillus and bacteria like Rhodococcus, are known to possess monooxygenase enzymes that can initiate the degradation of long alkyl chains. nih.govfrontiersin.org Subsequently, esterase or acylase enzymes could hydrolyze the lactone ring, breaking the compound down into smaller, more readily metabolized fragments. nih.gov

Future research must involve controlled laboratory and field studies to determine key environmental parameters:

Biodegradation half-life in different media (soil, water, sediment) under aerobic and anaerobic conditions.

The role of photolysis (degradation by sunlight) and hydrolysis at different pH levels.

Identification of major transformation products to assess whether they pose any environmental concern.

This research is essential for a holistic understanding of the lifecycle of 5-dodecyldihydro-2(3H)-furanone and to ensure its safe use in various applications.

Q & A

Q. What are the common synthetic routes for preparing 2(3H)-Furanone, 5-dodecyldihydro- and its analogs?

Q. How do computational methods (QSPR, DFT) predict the physicochemical properties of 5-dodecyldihydro-2(3H)-furanone?

Q. What strategies resolve contradictions in reported spectral data for alkylated dihydrofuranones?

Q. How does the alkyl chain length (e.g., dodecyl vs. ethyl) impact the biological activity of dihydrofuranones?

- Methodological Answer : Longer alkyl chains (C12) enhance lipophilicity , increasing membrane permeability but reducing aqueous solubility. For example, 5-dodecyldihydro-2(3H)-furanone has a predicted logP of 6.2 vs. 1.8 for the ethyl analog . Molecular dynamics simulations show that C12 chains stabilize interactions with hydrophobic enzyme pockets, as seen in antifungal γ-lactones .

Q. What are the challenges in isolating enantiomers of 5-dodecyldihydro-2(3H)-furanone?

- Methodological Answer : Racemization during synthesis is common due to the acidic α-hydrogen adjacent to the carbonyl. Strategies include:

- Chiral chromatography (e.g., using amylose-based columns).

- Enzymatic resolution with lipases, which selectively esterify one enantiomer .

- Circular dichroism (CD) to confirm enantiopurity, as applied to 5-ethyl-(S)-dihydro-2(3H)-furanone .

Data Contradiction Analysis

Q. Why do different sources report varying CAS numbers for structurally similar dihydrofuranones?